SB-435495

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

SB-435495 is a potent, selective, reversible, non-covalent, and orally active inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2). This enzyme is involved in the hydrolysis of oxidized phospholipids in low-density lipoprotein, which plays a significant role in vascular inflammation and atherosclerosis . This compound has shown promising results in the study of autoimmune uveitis and atherosclerosis .

Preparation Methods

The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product’s formation .

Industrial production methods for SB-435495 are not widely documented, but they likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring the purity and yield of the final product .

Chemical Reactions Analysis

SB-435495 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: The compound can be reduced to form reduced derivatives.

Substitution: this compound can undergo substitution reactions, where one functional group is replaced by another.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

SB-435495 has several scientific research applications, including:

Biology: Investigated for its effects on endothelial cells and its potential to reduce vascular inflammation.

Medicine: Explored as a potential therapeutic agent for autoimmune uveitis, atherosclerosis, and diabetes

Industry: Utilized in the development of new drugs targeting lipoprotein-associated phospholipase A2.

Mechanism of Action

SB-435495 exerts its effects by selectively inhibiting lipoprotein-associated phospholipase A2. This enzyme hydrolyzes oxidized phospholipids in low-density lipoprotein, leading to the production of pro-inflammatory mediators. By inhibiting this enzyme, this compound reduces the production of these mediators, thereby decreasing vascular inflammation and atherosclerosis . The molecular targets and pathways involved include the inhibition of lipoprotein-associated phospholipase A2 and the subsequent reduction in the activation of inflammatory pathways .

Comparison with Similar Compounds

SB-435495 is unique due to its high potency, selectivity, and oral bioavailability. Similar compounds include:

Darapladib: A well-known inhibitor of lipoprotein-associated phospholipase A2, used in clinical trials for cardiovascular diseases.

Compared to these compounds, this compound has shown superior selectivity and potency in inhibiting lipoprotein-associated phospholipase A2, making it a valuable tool for research and potential therapeutic applications .

Biological Activity

SB-435495 is a potent and selective inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme implicated in various inflammatory processes and cardiovascular diseases. This compound has garnered attention for its potential therapeutic applications, particularly in the context of atherosclerosis and other inflammatory conditions.

This compound exerts its biological activity by selectively inhibiting Lp-PLA2, which hydrolyzes oxidized phospholipids. This inhibition leads to a reduction in pro-inflammatory mediators, thereby influencing the progression of diseases related to inflammation and lipid metabolism.

Inhibition Characteristics

- IC50 Value : this compound has an IC50 value of approximately 57 µmol/L against recombinant Lp-PLA2, indicating its effectiveness in inhibiting enzyme activity under specific conditions .

- Selectivity : The compound demonstrates high selectivity for Lp-PLA2 over other phospholipases, making it a valuable tool for studying the enzyme's role in disease .

In Vivo Studies

Research has demonstrated that this compound effectively suppresses inflammatory responses in various animal models. For instance:

- Diabetic Models : In a study involving streptozotocin-diabetic rats, administration of this compound at a dose of 10 mg/kg significantly reduced blood-retinal barrier breakdown, highlighting its potential in managing diabetic complications .

In Vitro Studies

In vitro studies have shown that this compound can modulate inflammatory pathways:

- Phagocytosis Suppression : The compound was found to block the suppression of phagocytosis induced by oxidatively modified phosphatidylserines (PSox) on apoptotic cells, suggesting its role in enhancing the clearance of dead cells .

Case Studies

Several case studies have explored the implications of Lp-PLA2 inhibition by this compound:

- Atherosclerosis : In patients with atherosclerosis, elevated levels of Lp-PLA2 have been associated with increased cardiovascular risk. This compound's ability to lower Lp-PLA2 activity suggests it could be beneficial in reducing plaque inflammation and stabilizing atherosclerotic lesions .

- Stroke Risk : Research indicates that high Lp-PLA2 activity correlates with increased stroke risk. Inhibiting this enzyme with this compound may offer protective effects against cerebrovascular events .

Comparative Analysis with Other Inhibitors

| Inhibitor | IC50 (µmol/L) | Selectivity | Notes |

|---|---|---|---|

| This compound | 57 | High | Potent Lp-PLA2 inhibitor |

| Giripladib | 0.06 | Moderate | Broad phospholipase inhibition |

| ASB14780 | 0.020 | High | GIVA cPLA2 inhibitor with anti-inflammatory properties |

Properties

CAS No. |

304694-39-1 |

|---|---|

Molecular Formula |

C38H40F4N6O2S |

Molecular Weight |

720.8 g/mol |

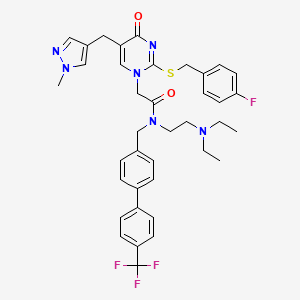

IUPAC Name |

N-[2-(diethylamino)ethyl]-2-[2-[(4-fluorophenyl)methylsulfanyl]-5-[(1-methylpyrazol-4-yl)methyl]-4-oxopyrimidin-1-yl]-N-[[4-[4-(trifluoromethyl)phenyl]phenyl]methyl]acetamide |

InChI |

InChI=1S/C38H40F4N6O2S/c1-4-46(5-2)18-19-47(23-27-6-10-30(11-7-27)31-12-14-33(15-13-31)38(40,41)42)35(49)25-48-24-32(20-29-21-43-45(3)22-29)36(50)44-37(48)51-26-28-8-16-34(39)17-9-28/h6-17,21-22,24H,4-5,18-20,23,25-26H2,1-3H3 |

InChI Key |

VGIQUSQBXZXBGW-UHFFFAOYSA-N |

SMILES |

CCN(CC)CCN(CC1=CC=C(C=C1)C2=CC=C(C=C2)C(F)(F)F)C(=O)CN3C=C(C(=O)N=C3SCC4=CC=C(C=C4)F)CC5=CN(N=C5)C |

Canonical SMILES |

CCN(CC)CCN(CC1=CC=C(C=C1)C2=CC=C(C=C2)C(F)(F)F)C(=O)CN3C=C(C(=O)N=C3SCC4=CC=C(C=C4)F)CC5=CN(N=C5)C |

Synonyms |

SB-435495 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.